1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol
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Overview
Description
1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol is a chemical compound with a unique structure that includes a pyrimidine ring substituted with a chlorine atom and a methylsulfanyl group, as well as a piperidine ring with a hydroxyl group
Preparation Methods
The synthesis of 1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 2-chloro-4,6-dimethylpyrimidine with a methylsulfanyl group.
Substitution Reaction: The chlorine atom on the pyrimidine ring is substituted with a piperidine ring through nucleophilic substitution.
Hydroxylation: The piperidine ring is then hydroxylated to introduce the hydroxyl group at the 3-position.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the piperidine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets. The chlorine and methylsulfanyl groups on the pyrimidine ring, as well as the hydroxyl group on the piperidine ring, contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol can be compared with similar compounds such as:
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride: This compound has a similar structure but with an amine group instead of a hydroxyl group.
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-ol: This compound has a pyrrolidine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3OS/c1-16-10-12-8(11)5-9(13-10)14-4-2-3-7(15)6-14/h5,7,15H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTGRMBJGPZWNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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